Home > Products > Screening Compounds P6330 > 1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone - 461017-86-7

1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Catalog Number: EVT-3028599
CAS Number: 461017-86-7
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Condensation of 5-aminopyrazoles with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-d]pyrimidines. [, , , , ]

  • Cyclocondensation Reactions: Cyclocondensation reactions of hydrazines with pyrimidine-containing precursors, such as 4-chloro-pyrimidines or pyrimidine-4(3H)-ones, offer another route to access pyrazolo[3,4-d]pyrimidines. [, , , , , , ]

  • Multicomponent Reactions: One-pot multicomponent reactions involving pyrazole building blocks, aldehydes, and other suitable reagents have also been employed to synthesize diverse pyrazolo[3,4-d]pyrimidine libraries. [, , ]

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring system can be readily alkylated using alkyl halides or other alkylating agents, allowing for the introduction of different alkyl substituents. [, , ]

  • Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups onto the nitrogen atoms, further expanding the structural diversity of pyrazolo[3,4-d]pyrimidine derivatives. [, ]

  • Suzuki Coupling: Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups onto the pyrazolo[3,4-d]pyrimidine scaffold, allowing for the exploration of structure-activity relationships. [, , , ]

Mechanism of Action
  • Kinase Inhibition: Several pyrazolo[3,4-d]pyrimidine derivatives act as kinase inhibitors, blocking the activity of enzymes involved in signal transduction pathways relevant to cancer and other diseases. They often achieve this by competing with ATP for binding to the kinase active site. [, , , , , , ]

  • Receptor Modulation: Some pyrazolo[3,4-d]pyrimidines can modulate the activity of receptors, either by acting as agonists or antagonists. This modulation of receptor activity can influence various physiological processes. [, ]

  • Enzyme Inhibition (Other than Kinases): Beyond kinases, pyrazolo[3,4-d]pyrimidines can also inhibit other enzymes crucial for specific biological pathways. These inhibitory activities contribute to their diverse pharmacological profiles. []

Applications
  • Anticancer Agents: Numerous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising anticancer activity by inhibiting various kinases involved in cell proliferation and survival. [, , , , , ]

  • Anti-Inflammatory Agents: Some pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. []

  • Antimicrobial Agents: Certain derivatives possess antimicrobial activity against various bacterial and fungal strains, suggesting their potential as novel antibiotics. [, ]

  • Antioxidant Agents: Studies have shown that some pyrazolo[3,4-d]pyrimidines exhibit antioxidant activity, scavenging free radicals and potentially protecting cells from oxidative stress. []

  • Central Nervous System (CNS) Active Agents: Pyrazolo[3,4-d]pyrimidines have shown potential in modulating CNS activity, with possibilities for developing treatments for neurological and psychiatric disorders. [, ]

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

  • Compound Description: This compound represents a pyrazolo[3,4-d]pyrimidine derivative synthesized to enhance the cytotoxic activity of the core pyrazolo[3,4-d]pyrimidine structure. It demonstrated cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM. [, ] Additionally, it exhibited potent inhibitory activity against the fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM. [, ]

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor developed through structure-guided drug design. [] It demonstrates potent inhibitory effects against FLT3-ITD mutations prevalent in AML patients, along with associated oncogenic mutations. [] In cellular contexts, it disrupts FLT3-ITD mediated signaling, induces apoptosis, and arrests the cell cycle in the G0/G1 phase. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: Developed from the ibrutinib pharmacophore, CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. [] It effectively inhibits EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] CHMFL-EGFR-202 demonstrates selectivity, lacking significant activity against INSR and IGF1R kinases. []

Properties

CAS Number

461017-86-7

Product Name

1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

IUPAC Name

1-morpholin-4-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone

Molecular Formula

C17H17N5O2S

Molecular Weight

355.42

InChI

InChI=1S/C17H17N5O2S/c23-15(21-6-8-24-9-7-21)11-25-17-14-10-20-22(16(14)18-12-19-17)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2

InChI Key

ZAHNTQVFDFFNHY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.